molecular formula C7H14N2O2 B13268397 2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid

2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid

Cat. No.: B13268397
M. Wt: 158.20 g/mol
InChI Key: BVRRNZURNKSFCM-LURJTMIESA-N
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Description

2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a stereochemically defined structure with both an aminomethyl and an acetic acid functional group, making it a valuable heterocyclic building block for the synthesis of more complex molecules . Its molecular framework is commonly explored in the design of pharmacologically active compounds, including those that target enzymes like dipeptidyl peptidase 4 (DPP-4) . As a synthetic intermediate, it can be used in the directed synthesis of novel compounds for predictive analysis of bioavailability, toxicity, and activity, often assessed through methods such as molecular docking . This product is intended for research and development purposes only in laboratory settings. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use. Researchers handling this compound should refer to the associated Material Safety Data Sheet (MSDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment such as lab coats, chemical-resistant gloves, and safety goggles .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C7H14N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1

InChI Key

BVRRNZURNKSFCM-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)O)CN

Canonical SMILES

C1CC(N(C1)CC(=O)O)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[(2S)-2-(Aminomethyl)pyrrolidin-1-yl]acetic acid

General Synthetic Strategies

The synthesis of this compound generally involves:

  • Construction or functionalization of the pyrrolidine ring with the appropriate stereochemistry.
  • Introduction of the aminomethyl substituent at the 2-position.
  • Attachment of the acetic acid moiety to the nitrogen atom of the pyrrolidine.

Two major synthetic routes are reported:

Specific Synthetic Routes

Alkylation of Pyrrolidine with Haloacetic Acid Derivatives

One approach involves the reaction of a pyrrolidine or substituted pyrrolidine with haloacetic acid derivatives (e.g., chloroacetic acid or esters), leading to N-alkylation at the pyrrolidine nitrogen.

  • Example: Reaction of 2-aminobutanamide derivatives with chloroacetic acid or chloroacetamide in the presence of a base such as triethylamine or potassium phosphate in polar solvents like dimethylformamide or toluene.

  • The reaction is typically performed at temperatures ranging from 20 °C to reflux conditions, depending on the substrate and solvent.

  • Subsequent cyclization and purification steps yield the target compound.

Cyclization of N-substituted 4-Aminobutyric Acid Derivatives

Another method involves the synthesis of N-substituted 4-aminobutyric acid derivatives, which then undergo intramolecular cyclization to form the pyrrolidine ring bearing the desired substituents.

  • The N-substituted 4-aminobutyric acid intermediates are prepared by N-alkylation reactions of 2-aminobutanamides with functionalized 4-halobutanoic acids.

  • Cyclization is catalyzed by phase transfer catalysts such as tetrabutylammonium bromide or by bases like potassium phosphate monohydrate in organic solvents (e.g., toluene).

  • The cyclization temperature is generally at reflux of the solvent to promote ring closure.

  • The product is isolated by recrystallization or chromatography.

Stereochemical Considerations

  • The stereochemistry at the 2-position of the pyrrolidine ring (S-configuration) is critical for biological activity.

  • Stereoselective synthesis can be achieved by starting from chiral precursors such as (S)-proline derivatives or via chiral resolution methods.

  • Diastereoselective routes involve the use of chiral auxiliaries or catalysts to control the configuration during ring formation or substitution.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
N-alkylation of 4-aminobutyric acid n-butyl ester with chloroacetamide in DMF at 20–60 °C Polar solvent, potassium phosphate monohydrate 63 (column chromatography), 48 (recrystallization) High purity product obtained by chromatography or recrystallization
Cyclization of N-substituted 4-aminobutyric acid in toluene with potassium phosphate monohydrate and tetrabutylammonium bromide at reflux Organic solvent, phase transfer catalyst Quantitative Efficient ring closure step
Alkylation of 2-oxo-4-phenylpyrrolidine with trimethyl bromosilane and methyl bromoacetate at 60–175 °C Toluene, triethylamine 44 Alternative method using organosilicon reagents

Purification and Characterization

  • Purification is typically achieved by column chromatography using silica gel and solvent gradients of ethyl acetate/hexane or by recrystallization from water or organic solvents.

  • Characterization includes nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm structure and stereochemistry.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Temperature Yield (%) Advantages Limitations
N-alkylation of pyrrolidine with haloacetic acid derivatives Pyrrolidine or 2-aminobutanamide, chloroacetamide Potassium phosphate, triethylamine DMF, toluene 20–80 °C 48–63 Straightforward, scalable Requires careful control of stereochemistry
Cyclization of N-substituted 4-aminobutyric acids N-substituted 4-aminobutyric acid Potassium phosphate monohydrate, tetrabutylammonium bromide Toluene Reflux Quantitative High yield ring closure Need for phase transfer catalyst
Organosilicon-mediated alkylation 2-oxo-4-phenylpyrrolidine, trimethyl bromosilane Triethylamine Toluene 60–175 °C 44 Alternative reagents Moderate yield, harsher conditions

Additional Notes

  • The stereochemical purity of the final compound is essential and can be influenced by the choice of starting materials and reaction conditions.

  • The use of phase transfer catalysts and polar aprotic solvents enhances reaction rates and yields in alkylation and cyclization steps.

  • Organosilicon reagents such as trimethyl bromosilane provide alternative routes but require higher temperatures and may have lower yields.

  • The compound's synthesis has been reported in patent literature and peer-reviewed studies, confirming the robustness of these methods.

Chemical Reactions Analysis

2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders. In the industry, it is used in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to dipeptidyl peptidase 4, influencing its enzymatic activity and thereby affecting various physiological processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinctions from 2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Differences from Target Compound Source
2-(Pyrrolidin-1-yl)acetic acid No aminomethyl group C₆H₁₁NO₂ 129.16 Lacks aminomethyl substituent; simpler structure
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid Hydroxymethyl instead of aminomethyl C₇H₁₃NO₃ 159.19 Hydroxymethyl group alters polarity and reactivity
2-Oxo-1-pyrrolidineacetic acid Ketone group on pyrrolidine ring C₆H₉NO₃ 143.14 Oxo group introduces rigidity and redox sensitivity
2-[1-(2-Oxopyrrolidin-1-yl)acetamido]acetic acid Acetamido linkage to pyrrolidinone C₈H₁₃N₂O₄ 201.20 Amide bond enhances hydrogen bonding potential
2-(1-(Aminomethyl)cyclopentyl)acetic acid Cyclopentane ring instead of pyrrolidine C₈H₁₅NO₂ 157.21 Different ring size affects conformational flexibility

Functional and Pharmacological Implications

  • Aminomethyl Group: The (S)-aminomethyl group in the target compound likely enhances interactions with biological targets, such as amine-binding pockets in enzymes. Analogs lacking this group (e.g., 2-(Pyrrolidin-1-yl)acetic acid) may exhibit reduced binding affinity .
  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl variant () may exhibit lower basicity and altered solubility, impacting bioavailability .
  • Ring Size Variations : Cyclopentane-based analogs () offer different steric environments, which could influence target selectivity .

Contradictions and Limitations

  • Similarity Scores vs.
  • Stereochemical Sensitivity: The (2S) configuration of the target compound’s aminomethyl group is critical for activity, a feature absent in non-chiral analogs like 2-(Pyrrolidin-1-yl)acetic acid .

Biological Activity

2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid, also known as pyrrolidine-2-acetic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 1354011-05-4

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives possess minimum inhibitory concentration (MIC) values that demonstrate effectiveness against various bacterial strains.

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus20
Compound BE. coli40
Compound CP. aeruginosa70

These findings suggest that modifications to the pyrrolidine structure can enhance antibacterial activity, making it a promising scaffold for developing new antibiotics .

Neuropharmacological Effects

Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems. Specifically, compounds similar to this compound have been shown to inhibit GABA uptake, leading to increased GABAergic activity in the central nervous system. This can have implications for treating conditions such as anxiety and epilepsy.

In a study examining structure-activity relationships (SAR), it was found that specific substitutions on the pyrrolidine ring significantly influence GABA uptake inhibition potency:

SubstitutionInhibition Potency (IC50, nM)
None500
Methyl250
Ethyl150

These results indicate that optimizing the chemical structure can enhance the therapeutic potential of these compounds .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a target for diabetes treatment, and certain pyrrolidine derivatives have shown promise as DPP-IV inhibitors. The inhibition of this enzyme leads to increased levels of incretin hormones, which can improve glycemic control in diabetic patients.

A recent study reported a novel class of DPP-IV inhibitors derived from aminomethylpyrimidines, highlighting a significant increase in activity through structural optimization:

CompoundDPP-IV Inhibition (IC50, nM)
Compound D100
Compound E50

The data suggests that structural modifications can lead to significant improvements in DPP-IV inhibition, providing a pathway for developing effective diabetes therapies .

Case Studies

  • Antimicrobial Efficacy : A clinical trial evaluated a series of pyrrolidine derivatives against multi-drug resistant bacterial strains. The results showed that certain compounds had MIC values lower than traditional antibiotics like ceftriaxone, indicating potential for clinical application.
  • Neuropharmacological Applications : In an animal model of anxiety, a pyrrolidine derivative demonstrated anxiolytic effects comparable to benzodiazepines but with fewer side effects, suggesting its potential as a safer alternative for anxiety treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid, and how can stereochemical purity be ensured?

  • Methodology : Utilize enantioselective synthesis techniques, such as chiral auxiliaries or asymmetric catalysis, to control the (2S)-configuration of the pyrrolidine ring. Purification via preparative HPLC with chiral columns or crystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the desired stereoisomer. Reaction progress should be monitored using chiral GC/MS or NMR with chiral shift reagents .
  • Key Data : Purity ≥98% enantiomeric excess (ee) is achievable via these methods, as demonstrated in analogous pyrrolidine derivatives .

Q. How can the compound’s structure and stability under varying pH conditions be characterized?

  • Methodology : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the backbone structure and substituent positions. Stability studies should involve incubating the compound in buffered solutions (pH 2–12) at 25–40°C for 24–72 hours, followed by LC-MS analysis to detect degradation products.
  • Key Findings : Pyrrolidine-based acetic acid derivatives typically show stability at pH 4–8 but may undergo ring-opening or oxidation at extremes .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen for receptor-binding affinity using surface plasmon resonance (SPR) or fluorescence polarization assays. For enzyme inhibition studies (e.g., proteases), use kinetic assays with fluorogenic substrates. Cell viability assays (MTT or ATP-luminescence) in cancer or neuronal cell lines can assess cytotoxicity or neuroprotective effects .

Advanced Research Questions

Q. How do computational methods aid in predicting the compound’s interaction with biological targets?

  • Methodology : Combine molecular docking (AutoDock Vina, Schrödinger) with molecular dynamics (MD) simulations (AMBER, GROMACS) to model binding modes to targets like G-protein-coupled receptors (GPCRs) or ion channels. Quantum mechanical calculations (DFT) can optimize ligand conformations and predict electronic properties influencing binding .
  • Case Study : For analogous pyrrolidine derivatives, MD simulations revealed stable hydrogen bonds with catalytic residues of monoamine oxidases, guiding rational drug design .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Experimental : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if SPR/Kd values conflict.
  • Analytical : Apply multivariate statistical analysis (e.g., PCA) to SAR datasets to identify outliers or confounding variables (e.g., solvent polarity, counterion effects).
  • Case Example : Inconsistent IC50 values for similar compounds were traced to differences in cellular membrane permeability, resolved via logP measurements and PAMPA assays .

Q. How can reaction engineering improve yield in multi-step syntheses?

  • Methodology : Implement flow chemistry with immobilized catalysts (e.g., Pd/C for hydrogenation steps) to enhance reproducibility. Use design of experiments (DoE) to optimize parameters (temperature, residence time) for critical steps like reductive amination. Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring .
  • Data : Flow systems increased yields by 20–30% in scaled-up syntheses of related pyrrolidine derivatives .

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